molecular formula C9H14O B012582 4-Cyclooctene-1-carboxaldehyde CAS No. 19835-69-9

4-Cyclooctene-1-carboxaldehyde

Cat. No. B012582
CAS RN: 19835-69-9
M. Wt: 138.21 g/mol
InChI Key: MVQUNYFSOGSFLD-UHFFFAOYSA-N
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Description

4-Cyclooctene-1-carboxaldehyde is a chemical compound that belongs to the family of cycloalkenes. It is a colorless liquid with a pungent odor and is widely used in scientific research applications.

Mechanism Of Action

The mechanism of action of 4-Cyclooctene-1-carboxaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new bonds. It may also act as a reducing agent in some reactions, donating electrons to other molecules.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Cyclooctene-1-carboxaldehyde. However, it is not recommended for drug usage due to its potential toxicity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Cyclooctene-1-carboxaldehyde in lab experiments is its high reactivity, which makes it useful in organic synthesis. However, its potential toxicity and pungent odor make it difficult to handle and require proper safety precautions.

Future Directions

There are several future directions for the use of 4-Cyclooctene-1-carboxaldehyde in scientific research. One potential direction is the development of new cyclooctene-based ligands and polymers for use in various applications such as catalysis and drug delivery. Another direction is the investigation of the mechanism of action of 4-Cyclooctene-1-carboxaldehyde to better understand its reactivity and potential applications.
Conclusion:
In conclusion, 4-Cyclooctene-1-carboxaldehyde is a useful chemical compound in scientific research applications. Its high reactivity makes it useful in organic synthesis, and it has potential applications in the development of new ligands and polymers. However, its potential toxicity and pungent odor require proper safety precautions when handling. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-Cyclooctene-1-carboxaldehyde can be achieved through the oxidation of 4-cyclooctene using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by distillation.

Scientific Research Applications

4-Cyclooctene-1-carboxaldehyde is widely used in scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as cyclooctene-based ligands, cyclooctene-based polymers, and cyclooctene-based drugs. It is also used as a reagent in organic synthesis to introduce the cyclooctene moiety into a molecule.

properties

IUPAC Name

cyclooct-4-ene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQUNYFSOGSFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336938
Record name 4-Cyclooctene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclooctene-1-carboxaldehyde

CAS RN

19835-69-9
Record name 4-Cyclooctene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclooctene-1-carboxyldehyde
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